DMT-locMeC(bz) phosphoramidite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

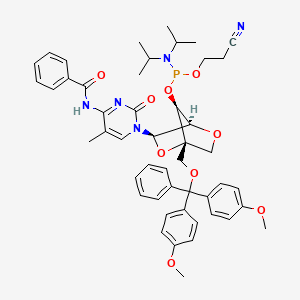

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHILZPWJJJDDDY-HXAWEXODSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N5O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-82-5 |

Source

|

| Record name | (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DMT-locMeC(bz) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locMeC(bz) phosphoramidite (B1245037), chemically known as DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a specialized monomer for the synthesis of modified oligonucleotides. It is a member of the Locked Nucleic Acid (LNA) family of nucleotide analogs, which are characterized by a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This structural constraint pre-organizes the phosphodiester backbone, leading to significantly enhanced hybridization affinity and nuclease resistance of the resulting oligonucleotides.

This technical guide provides a comprehensive overview of the structure, properties, and applications of DMT-locMeC(bz) phosphoramidite, with a focus on its use in the synthesis of high-affinity oligonucleotides for research and therapeutic development.

Structure and Chemical Properties

This compound is a complex molecule designed for efficient incorporation into synthetic oligonucleotides via standard phosphoramidite chemistry. Its key structural features include:

-

A 5'-O-Dimethoxytrityl (DMT) group: A bulky protecting group that prevents polymerization at the 5'-hydroxyl position during synthesis and facilitates purification.

-

A Locked Nucleic Acid (LNA) core: The methylene bridge between the 2'-O and 4'-C of the ribose sugar confers the characteristic locked structure.

-

A 5-methylcytosine (B146107) base: An epigenetic modification of cytosine that can influence gene expression.

-

An N4-Benzoyl (bz) protecting group: Protects the exocyclic amine of the cytosine base during synthesis.

-

A 3'-ß-Cyanoethyl phosphoramidite moiety: The reactive group that enables coupling to the free 5'-hydroxyl of a growing oligonucleotide chain.

The detailed chemical structure is as follows:

Chemical Formula: C48H54N5O9P[1] CAS Number: 206055-82-5[1] Molecular Weight: 875.94 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Purity | ≥98.0% (31P-NMR), ≥98.0% (reversed-phase HPLC)[1] |

| Impurities | ≤3 wt. % Residual Solvent Content, <0.4% Water Content (Karl Fischer), <0.5% Single unspecified Impurity (reversed-phase HPLC)[1] |

| Solubility | Soluble in acetonitrile, but requires the use of 10-20% dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) as a co-solvent to prevent crystallization on the synthesizer.[1] |

| Storage | Store at -20°C. |

Table 1: Physicochemical Properties of this compound

Properties of Oligonucleotides Containing locMeC(bz)

The incorporation of this compound into oligonucleotides imparts several desirable properties, primarily due to its LNA nature.

Enhanced Hybridization Affinity (Melting Temperature)

Oligonucleotides containing LNA modifications exhibit significantly increased thermal stability when hybridized to complementary DNA or RNA strands. The incorporation of a single LNA monomer can increase the melting temperature (Tm) of a duplex by 2–8°C. More specifically, studies on LNA/DNA chimeras have shown a Tm increase of 1.5–4°C per LNA modification. The 5-methyl group on the cytosine base can also contribute to a minor increase in Tm, typically around 0.5-1°C per modification.

| Modification | Approximate ΔTm per modification |

| LNA monomer (general) | +2 to +8 °C |

| LNA monomer (in LNA/DNA chimeras) | +1.5 to +4 °C |

| 5-methylcytosine | +0.5 to +1 °C[1] |

Table 2: Effect of LNA and 5-methylcytosine on Oligonucleotide Melting Temperature (Tm)

Increased Nuclease Resistance

The locked ribose conformation of LNA nucleotides provides steric hindrance that protects the phosphodiester backbone from cleavage by nucleases. Oligonucleotides containing LNA modifications at the 3'-end are significantly more resistant to 3'-exonucleases. Fully modified LNA oligonucleotides show remarkable stability against both endo- and exonucleases. This enhanced stability is a crucial attribute for in vivo applications such as antisense therapy.

Experimental Protocols

The synthesis of oligonucleotides containing this compound follows the standard phosphoramidite cycle on an automated DNA synthesizer. However, specific modifications to the standard protocol are required to ensure high coupling efficiency and proper deprotection.

Oligonucleotide Synthesis Workflow

The overall workflow for synthesizing oligonucleotides with this compound is depicted in the following diagram.

References

An In-Depth Technical Guide to DMT-5-Me-dC(N4-Benzoyl)-β-Cyanoethylphosphoramidite: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5'-O-Dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxyCytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a crucial building block in the chemical synthesis of modified oligonucleotides. The incorporation of 5-methylcytosine (B146107) (5-Me-dC) into DNA sequences offers significant advantages in therapeutic and diagnostic applications, primarily by enhancing duplex stability and modulating immune responses. This document details the core principles of its use, experimental protocols, and the biological implications of the resulting modified oligonucleotides.

It is important to note that the user's query specified "DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite". The term "loc" is likely a typographical error for "dC" (deoxyCytidine), which is the standard nomenclature for this widely used reagent. This guide will proceed with the assumption that the intended compound is the deoxycytidine variant. A brief section will also address the possibility of "loc" referring to "isoC" (isocytidine), a non-canonical base.

Core Concepts: Structure and Function

DMT-5-Me-dC(N4-Benzoyl)-β-Cyanoethylphosphoramidite is a protected nucleoside phosphoramidite (B1245037) designed for automated solid-phase DNA synthesis. Each component of the molecule has a specific function:

-

5-methyl-2'-deoxycytidine (5-Me-dC): The core nucleoside modification. The methyl group at the 5th position of the cytosine base extends into the major groove of the DNA double helix.

-

5'-Dimethoxytrityl (DMT): An acid-labile protecting group for the 5'-hydroxyl function of the deoxyribose sugar. Its removal in each synthesis cycle allows for the stepwise addition of the next nucleotide. The orange color of the released trityl cation also serves as a qualitative and quantitative measure of coupling efficiency.

-

N4-Benzoyl (Bz): A base-labile protecting group for the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the synthesis cycles.

-

β-Cyanoethylphosphoramidite: The reactive moiety at the 3'-position. It is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group is a base-labile protecting group for the phosphate (B84403) backbone.

The primary advantages of incorporating 5-Me-dC into oligonucleotides include:

-

Increased Duplex Stability: The hydrophobic methyl group enhances stacking interactions and displaces water molecules from the DNA duplex, leading to increased thermal stability (melting temperature, Tm).[1]

-

Reduced Immunostimulation: Unmethylated CpG motifs in oligonucleotides are recognized by Toll-like receptor 9 (TLR9), triggering an innate immune response.[1][2] Methylation of the cytosine in these motifs can significantly reduce or abrogate this immunostimulatory effect, which is crucial for the development of antisense therapeutics.[1][3]

-

Epigenetic Research: Oligonucleotides containing 5-Me-dC are invaluable tools for studying DNA methylation patterns and their role in gene regulation.[4]

Data Presentation: Quantitative Parameters

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C47H54N5O8P | |

| Molecular Weight | 847.93 g/mol | |

| Appearance | White to off-white powder | |

| Storage Conditions | -20°C under inert gas | [5] |

Table 2: Impact of 5-Me-dC on Oligonucleotide Duplex Stability

| Parameter | Value | Reference |

| Increase in Melting Temperature (Tm) per 5-Me-dC substitution | ~0.5°C to 1.3°C | [6][7] |

| Thermodynamic Contribution | Primarily entropic in origin, attributed to the hydrophobic effect of the methyl group. | [8] |

Note: The exact Tm increase is sequence-dependent.

Table 3: Deprotection Conditions for N4-Benzoyl-5-methylcytidine

| Reagent | Conditions | Advantages | Disadvantages & Considerations | Reference |

| Ammonium (B1175870) Hydroxide (B78521) (conc.) | 55°C, 8-16 hours | High fidelity, minimal side products. | Slower deprotection time. | [9] |

| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C, 10-15 minutes | Rapid deprotection. | Can cause a side reaction leading to the formation of N4-methyl-5-Me-dC in ~7% of cases.[9] Not recommended when high fidelity is critical. Use of N4-acetyl-5-Me-dC phosphoramidite is preferred with AMA.[9][10] | [9] |

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard phosphoramidite cycle for incorporating DMT-5-Me-dC(N4-Benzoyl)-β-Cyanoethylphosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Reagent Preparation:

-

Phosphoramidites: Dissolve the 5-Me-dC phosphoramidite and other standard phosphoramidites (dA, dG, dT) in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[5]

-

Activator: Prepare a solution of an appropriate activator, such as 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile. DCI is reported to double the coupling rate compared to 1H-tetrazole.[5][11][12]

-

Capping Reagents: Cap A (acetic anhydride (B1165640) in THF/lutidine) and Cap B (N-methylimidazole in THF).[5]

-

Oxidizer: 0.02 M iodine in a mixture of THF/water/pyridine.[5]

-

Deblocking Reagent: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[13]

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction and consists of a repeated four-step cycle for each nucleotide addition.

-

Deblocking (Detritylation): The acid-labile 5'-DMT group of the nucleotide attached to the solid support is removed by treating with the deblocking reagent, exposing a free 5'-hydroxyl group for the next coupling reaction.[13]

-

Coupling: The 5-Me-dC phosphoramidite is activated by the activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. A coupling time of 30 seconds is typical for standard bases, but for modified phosphoramidites, this may be extended to ensure high coupling efficiency (>98%).[5][13]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[5]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the iodine solution.[13]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

-

Cleavage from Solid Support: The solid support is transferred to a vial and treated with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[9]

-

Deprotection: The ammonium hydroxide solution containing the oligonucleotide is transferred to a screw-cap vial, sealed tightly, and heated at 55°C for 8-16 hours. This step removes the benzoyl protecting groups from the cytosine bases and the cyanoethyl groups from the phosphate backbone.[9] For oligonucleotides with a high 5-Me-dC content, a longer deprotection time is recommended.[9]

Purification

The crude oligonucleotide solution is purified to remove truncated sequences and other byproducts.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides up to 50-60 bases.[14] Purification can be performed with the 5'-DMT group intact ("DMT-on"), which significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from failure sequences that lack the DMT group.[15] After purification, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).[13]

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers higher resolution and is recommended for purifying longer oligonucleotides (>60 bases) or for applications requiring very high purity (95-99%).[3][16] The full-length product is visualized by UV shadowing, excised from the gel, and eluted.

Biological Implications: Modulation of the TLR9 Signaling Pathway

Unmethylated CpG dinucleotides, common in microbial DNA, are recognized by Toll-like receptor 9 (TLR9) in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[17][18] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[19][20]

Methylation of the cytosine within the CpG motif, as achieved by incorporating 5-Me-dC, can prevent this recognition by TLR9, thereby reducing the immunostimulatory properties of the oligonucleotide.[1] This is a critical consideration for the development of antisense oligonucleotides and other nucleic acid-based therapeutics to avoid off-target immune activation.

The TLR9 signaling pathway involves the adaptor protein MyD88, which initiates a cascade leading to the activation of transcription factors like NF-κB and IRF7, ultimately resulting in the expression of inflammatory cytokines such as TNF-α, IL-6, and Type I interferons.[19][21]

Alternative Interpretation: 5-Methyl-isocytidine

While less common, it is possible that "loc" in the user's query was a typo for "isoC", referring to 5-methyl-isocytidine. This is a non-canonical base that forms a stable base pair with isoguanosine. Oligonucleotides containing 5-methyl-isocytidine are synthesized using a corresponding phosphoramidite, but often require modified protecting groups (e.g., formamidine (B1211174) instead of benzoyl) and milder deblocking conditions (e.g., DCA instead of TCA) due to the increased susceptibility of the glycosidic bond to acid-catalyzed cleavage. The primary application of such modified oligonucleotides is in the expansion of the genetic alphabet and the study of non-natural base pairing.

Conclusion

DMT-5-Me-dC(N4-Benzoyl)-β-Cyanoethylphosphoramidite is an essential reagent for the synthesis of oligonucleotides with enhanced therapeutic and diagnostic potential. The incorporation of 5-methylcytosine provides a straightforward method to increase duplex stability and to mitigate the innate immune response to CpG motifs. A thorough understanding of the synthesis cycle, deprotection conditions, and purification methods is critical for obtaining high-quality modified oligonucleotides for research, diagnostics, and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labcluster.com [labcluster.com]

- 4. Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 8. 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. atdbio.com [atdbio.com]

- 16. sg.idtdna.com [sg.idtdna.com]

- 17. invivogen.com [invivogen.com]

- 18. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unlocking the Potential of Genetic Medicine: A Technical Guide to Locked Nucleic Acid (LNA) Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) phosphoramidites represent a significant advancement in nucleic acid chemistry, offering unprecedented control over the properties of synthetic oligonucleotides. This technical guide provides an in-depth exploration of LNA technology, from its fundamental principles to its practical applications in research, diagnostics, and therapeutics. By providing enhanced binding affinity, specificity, and nuclease resistance, LNA-modified oligonucleotides are empowering scientists to tackle challenges that were once insurmountable.

The Core of LNA Technology: A Conformational Lock

Locked Nucleic Acid is a class of nucleic acid analogues in which the ribose sugar moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint forces the ribose into a rigid N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA.[2] This pre-organized structure has profound implications for the hybridization properties of LNA-containing oligonucleotides.

The primary advantage of this locked conformation is a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[3] This enhanced affinity allows for the use of shorter oligonucleotides without compromising binding strength, a crucial feature for applications requiring high specificity, such as single nucleotide polymorphism (SNP) detection and allele-specific PCR.[4]

Quantitative Insights: The Impact of LNA on Oligonucleotide Properties

The incorporation of LNA monomers into an oligonucleotide has a predictable and quantifiable impact on its key characteristics. These improvements are summarized below.

Melting Temperature (Tm) Enhancement

The introduction of LNA bases into a DNA or RNA oligonucleotide dramatically increases its melting temperature (Tm), the temperature at which half of the duplex dissociates. This effect is additive and depends on the number and position of the LNA modifications.

| Modification Description | ΔTm per LNA Modification (°C) | Target | Reference |

| Single LNA incorporation in an 18-mer oligonucleotide | +1.5 to +4.0 | RNA | [5] |

| Isolated LNA residues in an 18-mer oligonucleotide | +2.4 to +4.0 | RNA | [5] |

| Segments of LNA in end-block oligonucleotides (18-mer) | +1.5 to +2.7 | RNA | [5] |

| General approximation | +2 to +8 | DNA/RNA | [6] |

| LNA pyrimidines (C, T) | Generally higher stability increase than purines | DNA | [7] |

Nuclease Resistance

A major hurdle in the in vivo application of oligonucleotides is their rapid degradation by nucleases. LNA modifications provide significant protection against both exonucleases and endonucleases, thereby increasing the half-life of the oligonucleotide in biological fluids.

| Oligonucleotide Type | Half-life (t1/2) in Human Serum | Reference |

| Unmodified DNA oligonucleotide | ~1.5 hours | [5] |

| LNA/DNA gapmer (3 LNA at each end) | ~15 hours | [5] |

| Phosphorothioate (PS) modified DNA | ~10 hours | [5] |

| 2'-O-methyl modified gapmer | ~12 hours | [5] |

| Full LNA phosphodiester oligonucleotide | Stable for >2 hours in mouse serum | [8] |

Experimental Protocols: A Practical Guide

The unique properties of LNA phosphoramidites necessitate specific considerations in their handling and application. The following sections provide detailed methodologies for key experiments involving LNA-modified oligonucleotides.

Solid-Phase Synthesis of LNA Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite (B1245037) chemistry.[9]

Materials:

-

LNA phosphoramidites (A, C, G, T)

-

DNA phosphoramidites (A, C, G, T)

-

Solid support (e.g., Controlled Pore Glass - CPG)

-

Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Oxidizer (Iodine solution)

-

Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking reagent (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

Preparation: Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide.

-

Coupling: Activation of the incoming LNA or DNA phosphoramidite with the activator and its subsequent coupling to the free 5'-hydroxyl group. The coupling time for LNA phosphoramidites is typically longer than for DNA phosphoramidites (e.g., 3-10 minutes).[6]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution at an elevated temperature (e.g., 65°C for 15-30 minutes).

-

Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Quantitative PCR (qPCR) with LNA-Modified Primers and Probes

LNA-enhanced primers and probes offer increased sensitivity and specificity in qPCR assays, particularly for challenging targets like AT-rich sequences or for discriminating between closely related sequences.[10]

Materials:

-

cDNA template

-

LNA-modified forward and reverse primers

-

(Optional) LNA-modified hydrolysis probe (e.g., TaqMan®)

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Primer and Probe Design:

-

Incorporate LNA bases at positions requiring enhanced specificity, such as at or near a SNP.[4]

-

For allele-specific PCR, place a single LNA at the 3'-end or the penultimate position of the primer corresponding to the polymorphism.[11]

-

Avoid runs of more than four consecutive LNA bases.[11]

-

Adjust the number of LNA modifications to achieve a target Tm, typically 5-10°C higher for probes than for primers.[12]

-

-

Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction includes:

-

10 µL of 2x qPCR master mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

(Optional) 1 µL of LNA probe (5 µM)

-

X µL of cDNA template (e.g., 1-5 µL)

-

Nuclease-free water to a final volume of 20 µL

-

-

Thermal Cycling: A typical qPCR protocol consists of:

-

Initial Denaturation: 95°C for 2-10 minutes.

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 10-15 seconds.

-

Annealing/Extension: 60°C for 30-60 seconds. (The high Tm of LNA primers often allows for a combined annealing/extension step at 60°C).

-

-

Melt Curve Analysis (for SYBR Green assays): To verify the specificity of the amplification product.

-

In Situ Hybridization (ISH) with LNA-Modified Probes

LNA probes provide superior sensitivity and specificity in ISH, enabling the detection of short targets like microRNAs and the discrimination of single nucleotide differences in tissues and cells.[13]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells

-

LNA probe, typically labeled with digoxigenin (B1670575) (DIG) or a fluorescent dye

-

Pre-treatment reagents (e.g., xylene, ethanol (B145695) series, proteinase K)

-

Hybridization buffer (containing formamide (B127407) and salts)

-

Wash buffers (e.g., SSC buffers)

-

Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase and a chromogenic substrate, or fluorescently labeled streptavidin for biotinylated probes)

-

Mounting medium

Procedure:

-

Sample Preparation:

-

Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded ethanol series.

-

Permeabilize the tissue by treating with proteinase K to allow probe entry. The concentration and incubation time need to be optimized for the specific tissue type.[13]

-

-

Hybridization:

-

Pre-hybridize the sample in hybridization buffer without the probe to block non-specific binding sites.

-

Hybridize the LNA probe (typically at a concentration of 1-50 nM) in hybridization buffer overnight at a temperature optimized for the specific probe (often around 50-60°C).

-

-

Stringency Washes:

-

Perform a series of washes with decreasing concentrations of SSC buffer at increasing temperatures to remove non-specifically bound probe. The high affinity of LNA probes allows for very stringent wash conditions.

-

-

Detection:

-

For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., AP or HRP). Visualize the signal with a chromogenic substrate.

-

For fluorescently labeled probes, directly visualize the signal using a fluorescence microscope.

-

-

Counterstaining and Mounting:

-

Counterstain the tissue with a nuclear stain (e.g., DAPI or Hematoxylin).

-

Mount the coverslip with an appropriate mounting medium.

-

Visualizing the Impact of LNA Technology

Diagrams generated using Graphviz (DOT language) illustrate key concepts and workflows related to LNA phosphoramidites.

Conclusion

LNA phosphoramidites have emerged as a powerful tool for researchers and drug developers, offering a versatile platform for the creation of oligonucleotides with superior hybridization properties. The ability to rationally design and synthesize LNA-modified sequences with enhanced affinity, specificity, and nuclease resistance opens up new avenues for diagnostics, functional genomics, and the development of next-generation nucleic acid-based therapeutics. As our understanding of LNA chemistry and its biological implications continues to grow, so too will its impact on the future of medicine and molecular biology.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNP Detection [qiagen.com]

- 5. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. agilent.com [agilent.com]

- 11. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]

- 12. academic.oup.com [academic.oup.com]

- 13. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoyl Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotide chemistry, the strategic use of protecting groups is fundamental to achieving high-fidelity and high-yield synthesis. Among the arsenal (B13267) of protective moieties, the benzoyl (Bz) group has long been a cornerstone for the safeguarding of exocyclic amines on nucleobases, particularly deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[1] Its sustained prevalence is a testament to its chemical robustness throughout the iterative cycles of solid-phase synthesis and its predictable lability under specific deprotection conditions.[1] This technical guide provides a comprehensive examination of the role and application of the benzoyl protecting group in phosphoramidite (B1245037) chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its function.

Core Function and Strategic Importance

The primary role of the benzoyl group in phosphoramidite chemistry is to shield the nucleophilic exocyclic amino groups of adenine (B156593) and cytosine from undesired side reactions during oligonucleotide synthesis.[1][2] Left unprotected, these amino groups would react with the activated phosphoramidite monomers, leading to the formation of branched oligonucleotides and other impurities, thereby compromising the integrity of the final product.[1][2]

The benzoyl group offers robust protection that remains stable throughout the four key steps of the phosphoramidite synthesis cycle:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group using a mild acid.

-

Coupling: The reaction of the newly freed 5'-hydroxyl group with the incoming phosphoramidite monomer.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Quantitative Data on Deprotection

The efficiency of oligonucleotide synthesis and deprotection is critical. The choice of protecting group and deprotection strategy significantly impacts the overall yield and purity of the final product. The following tables summarize key quantitative data related to the deprotection of benzoyl groups under various conditions.

Table 1: Comparison of Deprotection Conditions for Benzoyl-Protected Deoxycytidine (Bz-dC)

| Feature | N-Benzoyl (Bz) | N-Acetyl (Ac) | Reference(s) |

| Relative Stability | More stable | Less stable (more labile) | [3] |

| Deprotection Reagent | Conc. aq. NH₃; AMA | Conc. aq. NH₃; AMA; Strong organic bases | [3] |

| Typical Deprotection (NH₃) | 55 °C, 8-16 hours | 55 °C, < 8 hours | [3] |

| Typical Deprotection (AMA) | 65 °C, ~10-15 min | 65 °C, < 10 min (virtually instant) | [3] |

| Side Reaction Risk | Prone to transamination with some amine bases | Reduced risk of transamination due to rapid hydrolysis | [3] |

Table 2: Transamination Byproduct Formation with N-Benzoyl-dC During Deprotection

| Deprotection Reagent | Byproduct Formation | Note | Reference(s) |

| Methylamine | ~10% N4-methylcytosine | Transamination competes with hydrolysis | [3] |

| Ethylenediamine | ~5-15% N4-ethylcytosine | A known issue with primary amine deprotection reagents | [3] |

Table 3: Deprotection Times with Ammonium (B1175870) Hydroxide (B78521) for Standard Protecting Groups

| dG Protection | Temperature | Time |

| iBu-dG | Room Temp. | 36h |

| 55°C | 16h | |

| 65°C | 8h |

This table is adapted from data provided by Glen Research and illustrates typical deprotection times for standard protecting group strategies, which often include Bz-dA and Bz-dC.

Table 4: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine) for Standard Protecting Groups

| dG Protection | Temperature | Time |

| iBu-dG, dmf-dG or Ac-dG | Room Temp. | 120 min |

| 37°C | 30 min | |

| 55°C | 10 min | |

| 65°C | 5 min |

Note: The use of AMA with Bz-dC can lead to the formation of N4-methyl-dC as a side product. Therefore, Ac-dC is often recommended when using AMA for deprotection.[4][5]

Experimental Protocols

Protocol 1: N⁶-Benzoylation of 2'-Deoxyadenosine (B1664071)

This protocol outlines a common method for the selective benzoylation of the exocyclic amino group of deoxyadenosine, often employing a transient protection strategy for the hydroxyl groups.

Materials:

-

2'-Deoxyadenosine

-

Anhydrous pyridine

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Benzoyl chloride

-

Ice-cold water

-

Concentrated aqueous ammonia (B1221849)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend 2'-deoxyadenosine in anhydrous pyridine.

-

Add trimethylsilyl chloride dropwise at room temperature and stir for 2 hours to transiently protect the hydroxyl groups.[6]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (typically 1.5-2.5 equivalents) to the reaction mixture.[6]

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.[6]

-

Quench the reaction by the slow addition of ice-cold water.

-

Add concentrated aqueous ammonia to remove the silyl (B83357) protecting groups from the hydroxyls.[6]

-

Extract the aqueous phase with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N⁶-benzoyl-2'-deoxyadenosine.[6]

Protocol 2: Standard Deprotection of an Oligonucleotide Containing Benzoyl-Protected Bases

This protocol describes the final cleavage and deprotection of a synthetic oligonucleotide from a solid support using concentrated aqueous ammonium hydroxide.

Materials:

-

Oligonucleotide synthesis column containing the solid support with the synthesized oligonucleotide

-

Concentrated aqueous ammonium hydroxide (28-30%)

-

Sterile, screw-cap vial

-

Heating block or oven

-

SpeedVac or lyophilizer

Procedure:

-

Remove the synthesis column from the DNA synthesizer.

-

Extrude the solid support into a sterile screw-cap vial.

-

Add concentrated aqueous ammonium hydroxide to the vial (typically 1-2 mL).[6]

-

Seal the vial tightly and place it in a heating block or oven set to 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.[6]

-

Allow the vial to cool to room temperature.

-

Carefully open the vial and transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new sterile tube, leaving the solid support behind.

-

Rinse the solid support with a small amount of water and combine the rinse with the solution from the previous step.[6]

-

Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.[6] The resulting pellet is the crude, deprotected oligonucleotide, which can be further purified.

Protocol 3: Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is suitable for rapid deprotection but requires the use of Ac-dC instead of Bz-dC to avoid side reactions.

Materials:

-

Oligonucleotide synthesis column

-

AMA reagent (a 1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)

-

Sterile, screw-cap vial

-

Heating block or oven

-

SpeedVac or lyophilizer

Procedure:

-

Extrude the solid support into a sterile screw-cap vial.

-

Add the AMA reagent to the vial.

-

For cleavage, let the vial stand at room temperature for 5 minutes.[7]

-

For deprotection, heat the sealed vial at 65 °C for 5-10 minutes.[2][7]

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the oligonucleotide to a new tube.

-

Rinse the support and combine the rinse with the supernatant.

-

Evaporate the solution to dryness.

Visualizing the Role of the Benzoyl Group

The following diagrams, generated using the DOT language, illustrate the key stages where the benzoyl protecting group is involved in phosphoramidite chemistry.

Conclusion

The benzoyl protecting group remains a vital and widely utilized tool in the chemical synthesis of oligonucleotides. Its favorable characteristics of stability during the iterative synthesis cycle and its clean removal under standard basic deprotection conditions have solidified its place in phosphoramidite chemistry. While alternative protecting groups with milder deprotection conditions have been developed and are advantageous for the synthesis of sensitive or modified oligonucleotides, the benzoyl group continues to be a reliable and cost-effective choice for the routine production of DNA. A thorough understanding of its function, performance metrics, and the associated chemical protocols is essential for any researcher or professional engaged in the field of nucleic acid chemistry and drug development.

References

In-Depth Technical Guide: DMT-locMeC(bz) Phosphoramidite

This guide provides a detailed overview of the chemical properties of DMT-locMeC(bz) phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis.

Chemical Identity and Formula

DMT-locMeC(bz) phosphoramidite is a modified cytidine (B196190) nucleoside phosphoramidite. The abbreviations in its name correspond to the following chemical groups:

-

DMT: 4,4'-Dimethoxytrityl, a protecting group for the 5'-hydroxyl group.

-

locMeC: Locked N-methylcytosine, a bridged nucleic acid (LNA) analog of N-methylcytosine that increases the binding affinity and nuclease resistance of oligonucleotides.

-

(bz): Benzoyl, a protecting group for the exocyclic amine of cytosine.

-

Phosphoramidite: A reactive phosphorus-containing group that enables the coupling of the nucleoside to the growing oligonucleotide chain.

The full chemical name for this compound is DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite[1].

The empirical chemical formula for this compound is C₄₈H₅₄N₅O₉P [1][2].

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄₈H₅₄N₅O₉P | [1][2] |

| Molecular Weight | 875.94 g/mol | [1][2][3] |

| CAS Number | 206055-82-5 | [1][2] |

| Appearance | White to off-white powder | |

| Purity | ≥98.0% (by ³¹P-NMR and reversed-phase HPLC) | [1] |

| Solubility | Soluble in acetonitrile (B52724) (0.2 M) | |

| Storage Temperature | -20°C |

Structure and Synthesis

The structure of this compound is based on a locked nucleic acid (LNA) scaffold, which contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is ideal for A-form helices. The N4 position of the cytosine base is protected by a benzoyl group, and the 5'-hydroxyl group is protected by a DMT group. The 3'-hydroxyl group is phosphitylated to form a β-cyanoethyl phosphoramidite, which is the reactive moiety for oligonucleotide synthesis.

The synthesis of this compound involves a multi-step process starting from a suitable sugar precursor. Key steps include the introduction of the locked bridge, glycosylation with N-benzoyl-5-methylcytosine, protection of the 5'-hydroxyl group with DMT, and finally, phosphitylation of the 3'-hydroxyl group.

Logical Relationship of Components

The following diagram illustrates the logical relationship of the different chemical moieties that constitute the final this compound molecule.

Caption: Logical composition of this compound.

Note: Experimental protocols for the synthesis and use of this compound are highly specific to the application and instrumentation. For detailed procedures, it is recommended to consult the manufacturer's documentation or relevant scientific literature.

References

An In-depth Technical Guide to DMT-locMeC(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the chemical synthesis of modified oligonucleotides. This document outlines its chemical properties, detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and a visual representation of the synthesis workflow.

Core Properties of DMT-locMeC(bz) Phosphoramidite

This compound is a specialized nucleoside phosphoramidite used in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The "loc" designation indicates the LNA modification, which involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This conformational lock enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.

The key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 875.94 g/mol [1][2][3] |

| Chemical Formula | C₄₈H₅₄N₅O₉P[1][3][4] |

| CAS Number | 206055-82-5[2][3][4] |

| Appearance | White to off-white powder |

| Purity (by ³¹P-NMR) | ≥98.0% |

| Purity (by HPLC) | ≥98.0% |

| Storage Conditions | Store in a freezer under an inert atmosphere, at -20°C[5] |

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. However, due to the steric hindrance of the LNA modification, adjustments to the standard protocol, particularly a longer coupling time, are required to ensure high coupling efficiency.[2]

Reagents and Materials:

-

Phosphoramidite Solution: 0.1 M solution of this compound in anhydrous acetonitrile (B52724). Note: Some modified cytosine phosphoramidites may require a co-solvent like 25% THF in acetonitrile for complete dissolution.[2]

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[6]

-

Capping Solution A: Acetic anhydride (B1165640) in THF/Pyridine.

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]

-

Washing Solution: Anhydrous acetonitrile.

-

Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction. Each cycle adds one nucleotide and consists of four main steps: deblocking, coupling, capping, and oxidation.

-

Deblocking (Detritylation):

-

The 5'-O-DMT (Dimethoxytrityl) protecting group of the nucleoside bound to the solid support is removed by treating it with the deblocking solution (e.g., 3% TCA in DCM) for 60-120 seconds.[6]

-

This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.[7]

-

The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[6] The orange color of the DMT cation can be quantified to assess the efficiency of the previous coupling step.[6]

-

-

Coupling (Activation and Condensation):

-

The this compound solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[7]

-

This activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Crucial Modification for LNA: A longer coupling time is necessary. A coupling time of 180-250 seconds is recommended for LNA phosphoramidites to overcome their steric hindrance and achieve high coupling efficiency.[2]

-

-

Capping:

-

Oxidation:

-

The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[1][7]

-

A longer oxidation time of at least 45 seconds is recommended for LNA-containing oligonucleotides.[2]

-

The column is washed with anhydrous acetonitrile, completing one cycle.

-

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection:

-

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support.

-

The benzoyl (bz) protecting group on the cytosine base and the cyanoethyl groups on the phosphate backbone are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.

Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Caption: Workflow of the phosphoramidite cycle for oligonucleotide synthesis.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. glenresearch.com [glenresearch.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. atdbio.com [atdbio.com]

- 6. benchchem.com [benchchem.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

In-Depth Technical Guide: DMT-locMeC(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 206055-82-5

This document provides a comprehensive technical overview of DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. This guide is intended for researchers, scientists, and professionals in the field of drug development who are utilizing oligonucleotide-based therapeutics and diagnostics.

Introduction to DMT-locMeC(bz) Phosphoramidite

This compound is a specialized phosphoramidite monomer used in the chemical synthesis of oligonucleotides. It is a derivative of 5-methyl-2'-deoxycytidine (B118692) that incorporates a Locked Nucleic Acid (LNA) modification. The key features of this molecule are:

-

DMT (4,4'-Dimethoxytrityl) group: Protects the 5'-hydroxyl group during oligonucleotide synthesis, enabling stepwise, controlled chain elongation.

-

loc (Locked Nucleic Acid): A bicyclic modification where the 2'-oxygen is linked to the 4'-carbon of the ribose sugar. This "locks" the sugar in a C3'-endo conformation, characteristic of A-form DNA and RNA.

-

MeC (5-methylcytosine): A modification of the cytosine base that can increase the melting temperature (Tm) of a DNA duplex.

-

bz (benzoyl) group: Protects the exocyclic amine of the 5-methylcytosine (B146107) base during synthesis.

-

Phosphoramidite group: The reactive moiety that enables the formation of phosphodiester bonds between nucleosides during solid-phase synthesis.

The LNA modification confers unique and advantageous properties to oligonucleotides, making this compound a valuable reagent in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based tools.

Physicochemical and Purity Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 206055-82-5 |

| Molecular Formula | C₄₈H₅₄N₅O₉P |

| Molecular Weight | 875.94 g/mol |

| Appearance | White to off-white solid |

| Purity (³¹P-NMR) | ≥98.0% |

| Purity (RP-HPLC) | ≥98.0% |

| Water Content (Karl Fischer) | <0.4% |

| Residual Solvent Content | ≤3 wt. % |

Experimental Protocols: Oligonucleotide Synthesis with this compound

The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite solid-phase synthesis cycle. However, due to the steric hindrance of the LNA modification, adjustments to the standard protocol are necessary for optimal coupling efficiency.

Materials and Reagents

-

This compound

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Controlled Pore Glass (CPG) solid support

-

Automated DNA/RNA synthesizer

Synthesis Cycle Workflow

The following diagram illustrates the key steps in a single cycle of oligonucleotide synthesis for the incorporation of a DMT-locMeC(bz) monomer.

Caption: Oligonucleotide synthesis cycle.

Detailed Step-by-Step Protocol

-

Preparation of the Phosphoramidite Solution:

-

Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Due to its potential for crystallization, a co-solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) may be required.

-

-

Automated Solid-Phase Synthesis: Program the automated synthesizer with the desired oligonucleotide sequence. The following steps are performed for each coupling cycle:

-

Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support using an acidic solution.

-

Coupling: The this compound is activated by an activator and coupled to the free 5'-hydroxyl group of the growing chain. Crucially, the coupling time for LNA phosphoramidites should be extended compared to standard DNA phosphoramidites (e.g., 15 minutes) to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of oligonucleotides with deletions.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and the phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often in combination with methylamine (B109427) (AMA).

-

-

Purification:

-

The crude oligonucleotide is purified, typically by reverse-phase HPLC, to isolate the full-length product.

-

Applications in Research and Drug Development

Oligonucleotides incorporating this compound, and LNA modifications in general, have demonstrated significant potential in various research and therapeutic applications. The enhanced properties of LNA-modified oligonucleotides make them powerful tools for modulating gene expression.

Antisense Technology and Signaling Pathways

LNA-modified oligonucleotides are widely used as antisense agents to specifically downregulate the expression of target genes involved in disease. By binding with high affinity to a target mRNA, they can inhibit translation or promote mRNA degradation by RNase H. This approach has been successfully applied to target key components of cancer-related signaling pathways.

One such critical pathway is the PI3K/Akt signaling pathway , which is frequently hyperactivated in various cancers and promotes cell survival, proliferation, and resistance to therapy. LNA-modified oligonucleotides can be designed to target key components of this pathway, such as Akt itself or upstream regulators.

The following diagram illustrates the general mechanism of action for an LNA antisense oligonucleotide targeting a component of the PI3K/Akt signaling pathway.

Caption: LNA ASO targeting the PI3K/Akt pathway.

Similarly, LNA-based antisense oligonucleotides have been designed to target survivin , an inhibitor of apoptosis protein that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation. By downregulating survivin expression, LNA oligonucleotides can induce apoptosis in cancer cells and sensitize them to conventional cancer treatments.[1]

Conclusion

This compound is a critical reagent for the synthesis of LNA-modified oligonucleotides. The unique properties conferred by the LNA modification, including enhanced thermal stability, nuclease resistance, and high binding affinity, make it an invaluable tool for the development of next-generation nucleic acid-based therapeutics and diagnostics. The ability to specifically and potently modulate gene expression opens up new avenues for targeting disease-related signaling pathways that are often considered "undruggable" by traditional small molecule approaches. A thorough understanding of the synthesis protocols and the biological applications of oligonucleotides containing this modified nucleoside is essential for researchers and drug developers working at the forefront of genetic medicine.

References

Unlocking the Potential of Gene Expression: A Technical Guide to LNA® Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA®) phosphoramidites have emerged as a powerful tool in molecular biology and drug development, offering unprecedented control over oligonucleotide properties. This in-depth technical guide explores the core features of LNA® phosphoramidites, providing researchers with the essential knowledge to leverage this technology for advanced applications.

The Core of LNA® Technology: Structure and Conformation

Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2][3] This structural constraint forces the ribose into a C3'-endo (North) conformation, which is the ideal geometry for Watson-Crick base pairing.[2] This pre-organization of the sugar moiety is the foundation of LNA®'s remarkable properties.

Incorporating LNA® monomers into DNA or RNA oligonucleotides significantly enhances their thermal stability and binding affinity towards complementary DNA and RNA targets.[1][3][4] The locked structure also imparts a degree of nuclease resistance to the oligonucleotide, a crucial feature for in vivo applications.[1][5][6]

Caption: Comparison of DNA and LNA® monomer structures.

Key Features and Advantages for Researchers

The unique structural properties of LNA® translate into a range of practical advantages for researchers across various disciplines.

Unprecedented Thermal Stability and Binding Affinity

The most significant feature of LNA®-modified oligonucleotides is their dramatically increased thermal stability (Tm) when hybridized to complementary DNA or RNA strands.[1][3] Each LNA® monomer incorporated into an oligonucleotide can increase the Tm by 2-8°C.[1] This enhanced affinity allows for the design of shorter probes and primers while maintaining high binding specificity.[1][3]

| Property | DNA/DNA Duplex | LNA®/DNA Duplex | LNA®/RNA Duplex |

| Melting Temperature (Tm) Increase per LNA® modification | N/A | +2 to +8 °C | +2 to +8 °C |

| Binding Affinity (Kd) | Micromolar (µM) range | Nanomolar (nM) to Picomolar (pM) range | Nanomolar (nM) to Picomolar (pM) range |

Note: The exact Tm increase and binding affinity depend on the sequence, number, and position of LNA® modifications.

Enhanced Specificity and Mismatch Discrimination

The rigid conformation of LNA® enhances the specificity of hybridization, enabling superior discrimination between perfectly matched and mismatched targets.[1] This is particularly valuable for applications requiring single-nucleotide polymorphism (SNP) detection.[3] The difference in melting temperature (ΔTm) between a perfect match and a mismatch is significantly larger with LNA® probes compared to traditional DNA probes.[1]

| Probe Type | ΔTm (Perfect Match vs. Mismatch) |

| DNA Probe | 1-5 °C |

| LNA® Probe | Up to 11 °C |

Superior Nuclease Resistance

LNA® modifications confer a significant degree of resistance to both endo- and exonucleases, prolonging the half-life of oligonucleotides in biological fluids and cell culture media.[1][5][6] This increased stability is critical for the development of antisense therapeutics and other in vivo applications.[7]

| Oligonucleotide Type | Nuclease Resistance |

| Unmodified DNA | Low |

| Phosphorothioate DNA | Moderate |

| LNA®-modified Oligonucleotide | High |

| Fully LNA® Oligonucleotide | Very High |

Applications in Research and Drug Development

The unique properties of LNA® phosphoramidites have enabled significant advancements in a wide array of molecular biology techniques and therapeutic strategies.

Antisense Technology

LNA®-based antisense oligonucleotides (ASOs) are potent inhibitors of gene expression.[8][9] The high binding affinity of LNA® allows for the design of short, potent ASOs that can effectively recruit RNase H to degrade the target mRNA.[9][10] LNA® "gapmers," which consist of a central block of DNA flanked by LNA® wings, are a common design for RNase H-dependent antisense applications.[10]

Caption: Mechanism of LNA® ASO-mediated gene silencing.

Fluorescence In Situ Hybridization (FISH)

LNA®-modified probes have revolutionized FISH by enabling the use of shorter probes with higher binding affinity and specificity.[11][12] This leads to faster hybridization times and improved signal-to-noise ratios, allowing for the sensitive detection of specific DNA and RNA sequences within cells and tissues.[11][12][13]

PCR and qPCR Applications

The incorporation of LNA® into PCR primers and probes enhances their specificity and allows for more accurate quantification of target nucleic acids. LNA®-modified primers can be designed to have a higher melting temperature, which can improve PCR performance, especially for GC-rich templates. LNA®-containing probes, such as TaqMan® probes, exhibit increased specificity and signal intensity in real-time PCR assays.

Experimental Protocols

Synthesis of LNA®-Modified Oligonucleotides

LNA®-containing oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[3][14] The synthesis cycle for incorporating an LNA® monomer is similar to that of a standard DNA or RNA monomer, with slight modifications to the coupling and oxidation steps.

General Protocol:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Activation of the LNA® phosphoramidite with an activator (e.g., tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time is generally recommended for LNA® phosphoramidites compared to standard DNA amidites.[3]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine solution). A longer oxidation time may be required for LNA®-containing oligonucleotides.[3]

-

Repeat: The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: Cleavage of the oligonucleotide from the solid support and removal of all protecting groups using a suitable deprotection solution (e.g., ammonium (B1175870) hydroxide).

-

Purification: Purification of the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Caption: Automated synthesis cycle for LNA® oligonucleotides.

LNA®-FISH Protocol

This is a generalized protocol and may require optimization based on the specific probe, sample type, and target.

Materials:

-

LNA®-FISH probe (labeled with a fluorophore)

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells

-

Hybridization buffer

-

Wash buffers (e.g., SSC buffers)

-

DAPI counterstain

-

Antifade mounting medium

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate FFPE tissue sections or fix and permeabilize cultured cells.

-

Pre-hybridization: Incubate the samples in hybridization buffer to block non-specific binding sites.

-

Hybridization: Apply the LNA®-FISH probe diluted in hybridization buffer to the samples and incubate at the optimal hybridization temperature (typically 5-10°C below the probe's Tm) for 1-4 hours.

-

Washing: Wash the samples with increasingly stringent wash buffers to remove unbound and non-specifically bound probes.

-

Counterstaining: Stain the cell nuclei with DAPI.

-

Mounting and Visualization: Mount the samples with antifade mounting medium and visualize using a fluorescence microscope.

Conclusion

LNA® phosphoramidites provide researchers with a powerful and versatile tool to enhance the performance of oligonucleotides in a wide range of applications. Their ability to dramatically increase thermal stability, specificity, and nuclease resistance has led to significant advancements in diagnostics, molecular biology research, and the development of novel nucleic acid-based therapeutics. By understanding the core features and experimental considerations outlined in this guide, researchers can effectively harness the potential of LNA® technology to push the boundaries of their scientific endeavors.

References

- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synoligo.com [synoligo.com]

- 7. ebiotrade.com [ebiotrade.com]

- 8. Antisense technology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Custom LNA Fish Probes [qiagen.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of LNA Phosphoramidite Incorporation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical principles and practical considerations for the incorporation of Locked Nucleic Acid (LNA) phosphoramidites into synthetic oligonucleotides. It details the reaction mechanism, experimental protocols, and critical parameters that ensure high-yield and high-purity LNA-containing oligonucleotides for research and therapeutic applications.

The Core Mechanism: Phosphoramidite (B1245037) Chemistry Adapted for LNA

The incorporation of LNA monomers into a growing oligonucleotide chain follows the well-established phosphoramidite solid-phase synthesis methodology.[1][2] This cyclical process, typically performed on an automated DNA synthesizer, involves four key steps for each monomer addition: detritylation, coupling, capping, and oxidation.[1][2] While the fundamental chemistry is conserved, the unique bicyclic structure of LNA necessitates modifications to the standard protocol to accommodate its increased steric bulk.[3]

1.1. The LNA Monomer Structure

LNA is a class of conformationally restricted oligonucleotide analogues in which a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[3] This bridge "locks" the furanose ring in an N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA. This pre-organized structure is the basis for the remarkable hybridization affinity and specificity of LNA-containing oligonucleotides.

1.2. The Synthesis Cycle

The synthesis of LNA oligonucleotides is carried out in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene.[2]

-

Step 1: Detritylation (De-blocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[4] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step 2: Coupling: The activated LNA phosphoramidite is then coupled to the free 5'-hydroxyl group. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), which protonates the diisopropylamino group of the phosphoramidite.[][6] This is followed by nucleophilic attack from the 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. Due to the steric hindrance of the LNA monomer, this step requires a longer coupling time compared to standard DNA phosphoramidites.[3]

-

Step 3: Capping: After the coupling step, a small percentage of the 5'-hydroxyl groups may remain unreacted. To prevent the formation of deletion mutants (n-1 sequences), these unreacted groups are permanently blocked by acetylation in a process called capping.[1] This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[4] Similar to the coupling step, the oxidation of the phosphite triester formed from an LNA monomer is slower than that of a standard DNA monomer and requires an extended oxidation time.[3]

This four-step cycle is repeated for each LNA or DNA monomer to be incorporated into the oligonucleotide sequence.

Caption: Chemical mechanism of LNA phosphoramidite incorporation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of LNA-containing oligonucleotides using an automated synthesizer. It is important to note that optimal conditions may vary depending on the specific synthesizer, reagents, and the sequence being synthesized.

2.1. Reagent Preparation

-

LNA Phosphoramidites: Dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.15 M). The 5-Me-C LNA variant may require a solution of 25% tetrahydrofuran in acetonitrile for complete dissolution.[3]

-

Activator: Prepare the activator solution according to the manufacturer's instructions. Common activators and their typical concentrations include:

-

1H-tetrazole: 0.45 M in acetonitrile

-

5-Ethylthio-1H-tetrazole (ETT): 0.25 M or 0.5 M in acetonitrile

-

4,5-Dicyanoimidazole (DCI): 0.25 M to 1.0 M in acetonitrile

-

-

Standard Reagents: Use standard DNA synthesis reagents (detritylation, capping, and oxidation solutions) as recommended by the synthesizer manufacturer.

2.2. Automated Synthesis Cycle

The following table outlines a typical synthesis cycle for LNA incorporation.

| Step | Reagent | Typical Wait Time |

| Detritylation | 3% TCA or DCA in DCM | 60 - 120 seconds |

| Coupling | LNA Phosphoramidite + Activator | 180 - 300 seconds[3] |

| Capping | Acetic Anhydride + 1-Methylimidazole | 20 - 45 seconds |

| Oxidation | 0.02 M - 0.1 M Iodine Solution | 45 - 75 seconds[3] |

2.3. Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

-

Standard Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).

-

Incubate at 55°C for 8-16 hours.

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the ammonia (B1221849) to yield the deprotected oligonucleotide.

-

-

Mild Deprotection (for sensitive modifications):

-

Use ultra-mild protecting groups on the phosphoramidites during synthesis.

-

Cleavage and deprotection can be performed with 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4 hours.

-

Note: When deprotecting oligonucleotides containing Me-Bz-C-LNA, it is advisable to avoid using methylamine, as this can lead to the formation of an N4-methyl modification.[3]

2.4. Purification

Crude LNA-containing oligonucleotides can be purified using methods analogous to those for standard DNA, such as:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides, especially those synthesized with the final 5'-DMT group intact ("DMT-on"). The hydrophobic DMT group allows for good separation of the full-length product from shorter failure sequences.

-

Anion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[7]

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution for the purification of long oligonucleotides.

Caption: A generalized experimental workflow for LNA oligonucleotide synthesis.

Data Presentation: Quantitative Parameters for LNA Incorporation

The efficiency of LNA phosphoramidite incorporation is influenced by several factors, most notably the choice of activator and the duration of the coupling and oxidation steps.

Table 1: Recommended Synthesis Cycle Times for LNA Incorporation

| Synthesizer Model | Coupling Time (seconds) | Oxidation Time (seconds) |

| ABI Synthesizers | 180[3] | 45[3] |

| Expedite Synthesizers | 250[3] | 45[3] |

| General Recommendation | 180 - 300 | 45 - 75 |

Table 2: Comparison of Common Activators for Phosphoramidite Chemistry

| Activator | Typical Concentration | Key Characteristics |

| 1H-tetrazole | 0.45 M | Standard, widely used activator. |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.5 M | More acidic than 1H-tetrazole, leading to faster activation. Good for sterically hindered monomers like those used in RNA synthesis. |